4-Bromo-6-(2-cyclopentylethyl)pyrimidine
Description
Properties
IUPAC Name |
4-bromo-6-(2-cyclopentylethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c12-11-7-10(13-8-14-11)6-5-9-3-1-2-4-9/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGLULJUPYHHDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Bromo-6-(2-cyclopentylethyl)pyrimidine is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. Pyrimidine compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, biochemical interactions, and relevant case studies.
- Molecular Formula : C12H16BrN3
- Molecular Weight : 283.18 g/mol
- CAS Number : 2098056-97-2
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular functions.
Target Enzymes
- Sodium-Potassium ATPase : This enzyme is crucial for maintaining cellular ion balance. Inhibition can lead to altered cell signaling and excitability.
- Sarcoplasmic Calcium ATPase Isoform 2 : Involved in calcium homeostasis, affecting muscle contraction and neurotransmitter release.
Biochemical Interactions
This compound has been shown to interact with various biomolecules, influencing several biochemical pathways:
- Cell Signaling Pathways : Modulates pathways that regulate cell growth and apoptosis.
- Gene Expression : Alters the expression of genes involved in inflammation and cancer progression.
- Calcium Homeostasis : Affects calcium levels within cells, which is critical for many physiological processes.
Biological Activity Overview
The compound exhibits a range of biological activities as summarized in the following table:
Case Studies
Several studies have investigated the effects of this compound on various biological systems:
-
Anticancer Studies :
- In vitro studies demonstrated that the compound significantly reduced the viability of multiple cancer cell lines by inducing apoptosis through caspase activation.
- Animal models showed tumor regression when treated with varying doses, indicating potential as a therapeutic agent against malignancies.
-
Neuroprotective Studies :
- Experiments on neuronal cultures revealed that the compound protects against glutamate-induced cytotoxicity by modulating calcium levels, suggesting its role in neurodegenerative disease prevention.
-
Anti-inflammatory Studies :
- The compound was found to decrease the production of pro-inflammatory cytokines in macrophage cultures, indicating its potential use in treating inflammatory diseases.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for assessing its therapeutic potential:
- Absorption : Rapidly absorbed after administration.
- Distribution : Widely distributed in tissues; shows affinity for brain tissue.
- Metabolism : Primarily metabolized by liver enzymes; potential for drug-drug interactions.
- Excretion : Excreted via urine, with a half-life conducive to multiple dosing regimens.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Substituent Variations at Position 6
4-Bromo-6-(pyrimidin-2-yl)pyrimidine
- Structure : Position 6 is substituted with a pyrimidin-2-yl group instead of 2-cyclopentylethyl.
- This difference impacts applications in medicinal chemistry, where solubility affects bioavailability .
- Synthetic Utility : The pyrimidinyl substituent allows for further functionalization via Suzuki-Miyaura couplings, similar to bromopyrimidines.
4-Bromo-2-methoxy-6-(1-phenyl)pyrimidine
- Structure : A methoxy group at position 2 and a phenyl group at position 6.
- Properties : The methoxy group is electron-donating, altering the electronic environment of the pyrimidine ring and directing electrophilic substitution reactions. The phenyl group provides aromaticity but lacks the conformational flexibility of the cyclopentylethyl chain .
- Crystallographic Data : Bond lengths (e.g., C9–C10: 1.39 Å) and angles (e.g., C8–N1–C9: 122.5°) differ due to steric interactions between substituents .
2-Bromo-4-chloro-6-(cyclohexylamino)pyrimidine
- Structure: Bromine at position 2, chlorine at position 4, and a cyclohexylamino group at position 6.
- Properties: The cyclohexylamino group introduces hydrogen-bonding capability, enhancing solubility in polar solvents. The halogen atoms (Br and Cl) create distinct electronic effects, with bromine at position 2 reducing reactivity compared to position 4 .
Electronic and Steric Effects
Bromine Position and Reactivity
- 4-Bromo vs. 5-Bromo Derivatives: In 5-bromo-6-methyl-4-pyrimidinol (), bromine at position 5 results in a less electron-deficient ring compared to position 4, reducing susceptibility to nucleophilic attack. Quantum chemical calculations show that bromine at position 4 increases the compound’s electrophilicity, making it more reactive in cross-coupling reactions .
Cyclopentylethyl vs. Smaller Alkyl Groups
Spectroscopic and Structural Insights
NMR and IR Data
- 4-Bromo-6-(2-cyclopentylethyl)pyrimidine : Predicted NMR shifts (based on ) include a downfield shift for H6 (~8.5 ppm) due to bromine’s electron-withdrawing effect. The cyclopentylethyl group’s protons resonate at ~1.5–2.0 ppm (CH2) and 1.2–1.6 ppm (cyclopentyl).
- Comparison with 2-Amino-4-methoxy-6-methylpyrimidine: The amino group in the latter causes a distinct IR stretch at ~3450 cm⁻¹ (N–H), absent in the target compound .
Crystallographic Comparisons
- 4-Bromo-2-methoxy-6-(1-phenyl)pyrimidine exhibits a dihedral angle of 85.3° between the pyrimidine and phenyl rings, while the cyclopentylethyl group in the target compound likely adopts a chair-like conformation to minimize steric strain .
Preparation Methods
Step 1: Preparation of 2-cyano-3-(1,3-bis-oxygen cyclopentyl)ethyl propionate
- Reactants: 2-bromoethyl-1,3-dioxolane and ethyl cyanoacetate.
- Catalyst: Alkaline matter (e.g., sodium methylate generated in situ).
- Reaction: Nucleophilic substitution to introduce the cyano group, forming 2-cyano-3-(1,3-bis-oxygen cyclopentyl)ethyl propionate.
- Conditions: Methyl alcohol solvent, nitrogen atmosphere, room temperature initially, then reflux at 70°C overnight (~18 hours).
- Molar ratio: 2-bromoethyl-1,3-dioxolane to ethyl cyanoacetate between 0.2:1 to 0.3:1 for optimal yield.
Step 2: Cyclization to form 4-hydroxypyrimidine intermediate
- Reactants: The cyano ester from Step 1 and formamidine acetate.
- Catalyst: Alkaline matter (sodium methylate or sodium block in methanol).
- Reaction: Ring closure to form the pyrimidine ring, yielding 4-hydroxypyrimidine.
- Post-reaction: Hydrolysis with hydrochloric acid to complete cyclization.
Step 3: Halogenation to obtain 4-bromo derivative
- Reactants: 4-hydroxypyrimidine intermediate.
- Reagent: Phosphorus oxybromide (POBr3).
- Reaction: Substitution of the hydroxyl group at the 4-position with bromine.
- Conditions: Reflux under controlled temperature, followed by neutralization and purification.
- Yield: High yield with improved purity and suitability for industrial production.
Reaction Scheme Summary
| Step | Reactants | Catalyst/Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | 2-bromoethyl-1,3-dioxolane + ethyl cyanoacetate | Alkaline catalyst, MeOH, reflux 70°C, 18 h | 2-cyano-3-(1,3-bis-oxygen cyclopentyl)ethyl propionate | Molar ratio 0.2-0.3:1 |
| 2 | Product Step 1 + formamidine acetate | Alkaline catalyst, MeOH, reflux | 4-hydroxypyrimidine intermediate | Hydrolysis with HCl |
| 3 | 4-hydroxypyrimidine | Phosphorus oxybromide, reflux | This compound | Halogenation at 4-position |
Comparative Notes on Halogenation
- Phosphorus oxybromide (POBr3) is preferred for bromination at the 4-position due to its efficiency and ability to replace hydroxyl groups in heterocycles.
- Reaction temperature and time are critical for maximizing yield and minimizing side reactions.
- Neutralization and purification steps ensure the removal of excess reagents and byproducts.
Supporting Data and Research Findings
- The method described above is adapted from a patent (CN105622616A) focusing on similar pyrimidine derivatives with cyclopentyl substituents and halogenation steps, demonstrating high yields and industrial applicability.
- The use of alkaline catalysts such as sodium methylate generated in situ in methanol provides a clean and efficient cyclization environment.
- Bromination using phosphorus oxybromide is a well-established method for introducing bromine into pyrimidine rings, confirmed by analogous procedures in related pyridine and pyrimidine syntheses.
- The overall process is noted for its simplicity, low production conditions, and ease of purification, making it suitable for scale-up.
Additional Insights from Related Pyrimidine Syntheses
While direct literature on this compound is limited, related pyrimidine syntheses provide valuable context:
- Halogenated pyrimidines are often synthesized via cyclization of cyano esters with amidines followed by halogenation with phosphorus oxyhalides.
- Introduction of bulky alkyl substituents such as cyclopentylethyl groups can be achieved through appropriate choice of starting materials (e.g., 2-bromoethyl derivatives bearing cyclopentyl groups).
- Optimization of molar ratios, reaction times, and temperatures is crucial for maximizing yield and purity.
Q & A
Q. What are the critical safety protocols for handling 4-Bromo-6-(2-cyclopentylethyl)pyrimidine in laboratory settings?
- Methodological Answer : Handling brominated pyrimidines requires strict adherence to safety guidelines. Wear nitrile gloves, lab coats, and chemical-resistant goggles to prevent skin/eye contact. Use fume hoods or gloveboxes when synthesizing or manipulating the compound to avoid inhalation of volatile intermediates. Post-experiment waste must be segregated into halogenated organic waste containers and processed by certified hazardous waste facilities to prevent environmental contamination .
Q. How can researchers optimize the synthesis of this compound to improve yield?
- Methodological Answer : Optimize reaction parameters such as temperature (e.g., 80–100°C for bromination), solvent choice (polar aprotic solvents like DMF or DMSO), and stoichiometry (1.2–1.5 equivalents of brominating agents). Monitor reaction progress via TLC or HPLC. Purify crude products using column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
Q. How does the cyclopentylethyl substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The bulky cyclopentylethyl group may sterically hinder coupling reactions (e.g., Suzuki-Miyaura). Mitigate this by using bulky phosphine ligands (e.g., XPhos) or elevated temperatures (80–120°C). Computational modeling (DFT) can predict steric and electronic effects to guide catalyst selection .
Q. What are the solubility properties of this compound in common solvents?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM, chloroform). Solubility can be enhanced using sonication or co-solvents (e.g., THF:water mixtures). LogP values (~2.5–3.0) predict moderate hydrophobicity, relevant for partitioning studies .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data (e.g., NMR vs. XRD) for this compound derivatives?
- Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotamers) or crystal packing. Use variable-temperature NMR to detect conformational flexibility. Compare XRD-derived bond lengths/angles with DFT-optimized geometries. For ambiguous cases, employ heteronuclear correlation experiments (e.g., HMBC, NOESY) to resolve structural inconsistencies .
Q. What computational methods are suitable for studying the electronic properties of this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) to analyze frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and Mulliken charges. Compare computed H NMR chemical shifts (GIAO method) with experimental data to validate models .
Q. How can mechanistic studies elucidate the role of this compound in catalytic cycles?
Q. What strategies mitigate decomposition of this compound under acidic/basic conditions?
Q. How can researchers design structure-activity relationship (SAR) studies for brominated pyrimidine derivatives?
- Methodological Answer :
Systematically vary substituents (e.g., alkyl chains, halogens) and assess biological/physical properties (e.g., binding affinity, thermal stability). Use multivariate analysis (PCA or PLS) to correlate structural features with activity. Validate models through synthetic validation (e.g., synthesizing predicted high-activity analogs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
